4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
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Overview
Description
4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is a complex organic compound with a unique structure that includes a naphthalene core substituted with hydroxy, methoxy, and prenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The prenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
- 4-Hydroxy-2-quinolones
- Flavonoids
Uniqueness
4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and prenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-hydroxy-8-methoxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(2)7-8-11-14(17)10-5-4-6-12(20-3)13(10)16(19)15(11)18/h4-7,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFNMECRDQZJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=CC=C2)OC)C(=O)C1=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20819095 |
Source
|
Record name | 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20819095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-42-0 |
Source
|
Record name | 4-Hydroxy-8-methoxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20819095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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